[5-bromo-4-morpholino-6-oxo-1(6H)-pyridazinyl]methyl acetate
Overview
Description
[5-bromo-4-morpholino-6-oxo-1(6H)-pyridazinyl]methyl acetate is a complex organic compound that features a pyridazine ring substituted with bromine, morpholine, and an acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-bromo-4-morpholino-6-oxo-1(6H)-pyridazinyl]methyl acetate typically involves multi-step organic reactions. One common synthetic route includes the bromination of a pyridazine derivative followed by the introduction of a morpholino group and subsequent acetylation. The reaction conditions often require the use of solvents like ethanol or acetonitrile and catalysts such as palladium acetate.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
[5-bromo-4-morpholino-6-oxo-1(6H)-pyridazinyl]methyl acetate undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, such as halogen exchange or nucleophilic substitution.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions often involve specific temperatures, pressures, and pH levels to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted pyridazine compounds.
Scientific Research Applications
Chemistry
In chemistry, [5-bromo-4-morpholino-6-oxo-1(6H)-pyridazinyl]methyl acetate is used as a building block for synthesizing more complex molecules. It is also employed in studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a biochemical probe. It can interact with specific enzymes or receptors, providing insights into their functions and mechanisms.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting various diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of [5-bromo-4-morpholino-6-oxo-1(6H)-pyridazinyl]methyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
[5-bromo-4-morpholino-6-oxo-1(6H)-pyridazinyl]methyl acetate: shares structural similarities with other pyridazine derivatives, such as [5-chloro-4-morpholino-6-oxo-1(6H)-pyridazinyl]methyl acetate and [5-fluoro-4-morpholino-6-oxo-1(6H)-pyridazinyl]methyl acetate.
Indole derivatives: These compounds also contain heterocyclic rings and exhibit diverse biological activities.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the morpholino group can influence its reactivity and interactions with molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
(5-bromo-4-morpholin-4-yl-6-oxopyridazin-1-yl)methyl acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN3O4/c1-8(16)19-7-15-11(17)10(12)9(6-13-15)14-2-4-18-5-3-14/h6H,2-5,7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICKBKARYVKMFFT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCN1C(=O)C(=C(C=N1)N2CCOCC2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401320784 | |
Record name | (5-bromo-4-morpholin-4-yl-6-oxopyridazin-1-yl)methyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401320784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
46 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49666698 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
866018-25-9 | |
Record name | (5-bromo-4-morpholin-4-yl-6-oxopyridazin-1-yl)methyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401320784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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